Antistaphylococcal agent 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

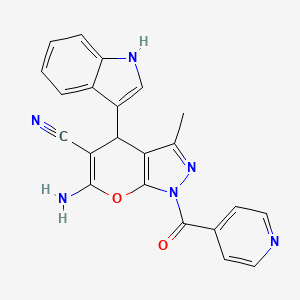

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16N6O2 |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

6-amino-4-(1H-indol-3-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[3,2-d]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C22H16N6O2/c1-12-18-19(16-11-26-17-5-3-2-4-14(16)17)15(10-23)20(24)30-22(18)28(27-12)21(29)13-6-8-25-9-7-13/h2-9,11,19,26H,24H2,1H3 |

InChI Key |

UAUKZFFTWRGSQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C5=CC=NC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Antistaphylococcal Agent 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antistaphylococcal agent 1 is a novel synthetic compound identified as a potential therapeutic agent against Staphylococcus aureus. It belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives. This document provides a technical summary of its chemical structure, proposed mechanism of action, and a generalized synthesis protocol based on available scientific literature.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the following key identifiers:

| Property | Value |

| Molecular Formula | C₂₂H₁₆N₆O₂ |

| Molecular Weight | 396.40 g/mol |

| CAS Number | 2350182-68-0 |

| Chemical Name | Not publicly available |

| SMILES | CC1=NN(C(C2=CC=NC=C2)=O)C3=C1C(C4=CNC5=C4C=CC=C5)C(C#N)=C(N)O3 |

Image of the Chemical Structure:

[An image of the chemical structure of this compound would be placed here if available]

Proposed Mechanism of Action

In silico studies suggest that this compound may exert its antibacterial effect by targeting dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[1][2][3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR disrupts these essential pathways, leading to the cessation of bacterial growth and replication.[3][4]

Signaling Pathway Diagram

The proposed mechanism of action, inhibition of the folate biosynthesis pathway, can be visualized as follows:

Caption: Proposed mechanism of action of this compound.

Synthesis

This compound is synthesized via a taurine-catalyzed green multicomponent approach.[5] This method involves the reaction of a pyrazolone derivative, an aldehyde, and malononitrile in an aqueous medium.

Experimental Workflow Diagram

The general workflow for the synthesis of the dihydropyrano[2,3-c]pyrazole core structure is outlined below:

Caption: Generalized synthesis workflow for this compound.

Quantitative Data

Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values and specific binding affinities for this compound, are not publicly available in the reviewed literature. Further studies are required to quantify its efficacy against various strains of S. aureus.

Experimental Protocols

The specific, detailed experimental protocols for the synthesis and biological evaluation of this compound are contained within the primary research article by Mali G, et al. in ACS Omega (2021, 6(45), 30734-30742).[5] Access to the full text of this publication is required to obtain these detailed methodologies.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. Its novel dihydropyrano[2,3-c]pyrazole core and its potential to inhibit the essential bacterial enzyme DHFR make it a person of interest for further investigation. Future research should focus on obtaining quantitative data on its antibacterial activity and elucidating its precise mechanism of action to validate its potential as a clinical candidate.

References

- 1. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Target Identification and Mechanism of Action of the Novel Antistaphylococcal Agent Teixobactin

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The reliance on existing antibiotic classes has led to the selection of resistant strains, creating an urgent need for novel therapeutic agents with new mechanisms of action.[1] Teixobactin, a recently discovered depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in this area.[2][3] It exhibits potent bactericidal activity against a wide range of Gram-positive pathogens, including MRSA, vancomycin-resistant enterococci (VRE), and Mycobacterium tuberculosis, with the remarkable property that resistance to it has not been detected.[4][5]

This technical guide provides an in-depth overview of the target identification studies for teixobactin, detailing the experimental methodologies employed to elucidate its unique mechanism of action. It summarizes the quantitative data on its activity and presents its dual-pronged therapeutic strategy in a structured format for researchers, scientists, and drug development professionals.

Target Identification and Validation

The primary molecular targets of teixobactin within S. aureus were identified as essential precursors of cell wall synthesis.[2][6] Unlike many antibiotics that target bacterial proteins, teixobactin binds to highly conserved lipid moieties, specifically Lipid II and Lipid III.[2][6] This binding strategy is thought to be a key reason for the lack of observed resistance, as these targets are less prone to mutational alterations.[2]

-

Lipid II: A fundamental precursor for the synthesis of peptidoglycan, the major component of the bacterial cell wall.

-

Lipid III: A precursor for the synthesis of wall teichoic acid (WTA), another critical component of the Gram-positive cell envelope.

The identification of these targets was achieved through a combination of biochemical and biophysical assays, which are detailed in the following sections.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing

This protocol is used to determine the minimum inhibitory concentration (MIC) of teixobactin against various bacterial strains.

Methodology:

-

Bacterial Culture: S. aureus strains (including MRSA and vancomycin-intermediate strains) are grown in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Microdilution Assay: A serial dilution of teixobactin is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of teixobactin that completely inhibits visible bacterial growth.

Protocol 2: Target Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to quantify the binding affinity between molecules. It was employed to measure the interaction between teixobactin and its lipid targets.

Methodology:

-

Sample Preparation: A solution of synthetic teixobactin analogue (e.g., Leu10-teixobactin) is placed in the ITC sample cell. Lipid II precursors are prepared and loaded into the injection syringe.

-

Titration: The Lipid II solution is titrated into the teixobactin solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during the binding reaction is measured by the ITC instrument.

-

Data Analysis: The resulting thermograms are analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. Strong teixobactin-lipid II binding is indicated by the thermograms.[4]

Protocol 3: Analysis of Cell Wall Synthesis Inhibition

This assay determines the effect of teixobactin on the synthesis of the bacterial cell wall.

Methodology:

-

Radiolabeling: S. aureus cells are grown in the presence of radiolabeled precursors for cell wall synthesis (e.g., [14C]-N-acetylglucosamine for peptidoglycan or [3H]-glycerol for teichoic acid).

-

Teixobactin Treatment: The cells are treated with teixobactin at various concentrations.

-

Macromolecule Precipitation: After a defined incubation period, macromolecules (including the cell wall) are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radiolabel in the TCA-insoluble fraction is quantified using liquid scintillation counting. A significant reduction in radiolabel incorporation in the presence of teixobactin indicates inhibition of cell wall synthesis.

Protocol 4: Metabolomics Analysis of Teixobactin's Effect

Untargeted metabolomics was used to investigate the broader metabolic perturbations caused by teixobactin in S. aureus.[3]

Methodology:

-

Cell Culture and Treatment: S. aureus cultures are treated with a synthetic teixobactin analogue (Leu10-teixobactin) for different durations (e.g., 1, 3, and 6 hours).[3]

-

Metabolite Extraction: Metabolites are extracted from the bacterial cells using a quenching solution and solvent extraction.

-

LC-MS Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify changes in the metabolome.

-

Data Analysis: Statistical analysis is performed to identify metabolites and metabolic pathways that are significantly altered by teixobactin treatment. This approach revealed significant disorganization of the bacterial cell envelope, including perturbations in membrane lipids, peptidoglycan, and teichoic acid biosynthesis.[3]

Quantitative Data

The following tables summarize the key quantitative data from target identification and characterization studies of teixobactin and its analogues.

Table 1: In Vitro Activity of Teixobactin against S. aureus

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (Methicillin-Susceptible) | 0.25 |

| S. aureus (MRSA) | 0.25 - 0.5 |

| S. aureus (Vancomycin-Intermediate) | 0.5 |

Data compiled from various in vitro studies.

Table 2: Binding Affinity of Teixobactin Analogues to Lipid II

| Teixobactin Analogue | Target | Method | Binding Affinity (Kd) |

| Leu10-teixobactin | Lipid II | ITC | Strong binding observed |

| R4L10-teixobactin | Lipid II | MD Simulations | Strong binding |

Qualitative binding data is reported as specific affinity values can vary based on experimental conditions.[4]

Mechanism of Action and Signaling Pathways

Teixobactin employs a unique two-pronged mechanism of action that targets the bacterial cell envelope.[4][5] This dual action contributes to its high efficacy and the absence of detectable resistance.

-

Inhibition of Cell Wall Synthesis: Teixobactin binds to the highly conserved pyrophosphate-sugar moiety of Lipid II and Lipid III.[5][6] This sequestration of essential precursors effectively halts the synthesis of peptidoglycan and wall teichoic acid, leading to the cessation of cell wall construction.[2][6]

-

Disruption of Membrane Integrity: Upon binding to Lipid II, teixobactin molecules oligomerize and form a supramolecular fibrillar structure.[4][5] These structures compromise the integrity of the cytoplasmic membrane by displacing phospholipids, leading to membrane thinning, pore formation, and ultimately cell lysis.[2][4][5] This membrane disruption is dependent on the presence of Lipid II, which ensures that teixobactin selectively targets bacterial cells and not eukaryotic cells.[5]

Visualizations

Experimental Workflow: Target Identification

Caption: Workflow for the identification of Teixobactin's molecular targets.

Mechanism of Action: Teixobactin's Dual Attack

Caption: Teixobactin's dual mechanism targeting the bacterial cell envelope.

Conclusion

Teixobactin represents a paradigm shift in the fight against antibiotic-resistant Staphylococcus aureus. Its unique mode of action, targeting highly conserved lipid precursors of cell wall synthesis, provides a robust mechanism that has so far proven resilient to the development of resistance. The combination of inhibiting essential biosynthetic pathways and physically disrupting the cell membrane makes it a highly effective bactericidal agent. The experimental approaches detailed in this guide, from initial susceptibility testing to advanced metabolomics and biophysical analyses, provide a comprehensive framework for the target identification and validation of novel antimicrobial compounds. Further research into the structure-activity relationships of teixobactin and its analogues will be crucial for the development of the next generation of antibiotics capable of combating the growing threat of multidrug-resistant pathogens.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Teixobactin - Wikipedia [en.wikipedia.org]

- 3. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Teixobactin kills bacteria by a two-pronged attack on the cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

Mode of Action of a Novel Antistaphylococcal Agent on the Staphylococcus aureus Cell Wall: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Staphylococcus aureus is a formidable Gram-positive pathogen responsible for a wide spectrum of infections, ranging from minor skin ailments to life-threatening conditions like sepsis and endocarditis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. The bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic pressure, remains a prime target for antibiotic development.[1] This guide provides an in-depth technical overview of the mode of action of a representative antistaphylococcal agent, hereafter referred to as Antistaphylococcal Agent 1 (ASA-1), which targets the staphylococcal cell wall through a dual mechanism of action.

Core Mechanism of Action of ASA-1

ASA-1 is a lipoglycopeptide antibiotic that exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including MRSA.[2] Its mode of action is twofold, involving the inhibition of cell wall synthesis and the disruption of cell membrane integrity. This dual mechanism makes it more difficult for bacteria to develop resistance.[3]

-

Inhibition of Peptidoglycan Synthesis : Similar to other glycopeptides, ASA-1 binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan synthesis.[4][5][6] This binding sterically hinders the transglycosylation and transpeptidation steps, which are crucial for the polymerization and cross-linking of the peptidoglycan layer.[4][7][8] The inhibition of these processes leads to a weakened cell wall, ultimately causing cell lysis due to osmotic imbalance.[4]

-

Disruption of Cell Membrane Integrity : The lipophilic side chain of ASA-1 anchors the molecule to the bacterial cell membrane.[3] This interaction leads to membrane depolarization, increased permeability, and the formation of pores, which disrupts the membrane potential and leads to rapid cell death.[3][9]

Quantitative Data Summary

The following tables summarize the in vitro activity of ASA-1 against various S. aureus strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of ASA-1

| Staphylococcus aureus Strain | MIC (µg/mL) |

| ATCC 29213 (MSSA) | 0.5 |

| BAA-1717 (MRSA) | 0.5 |

| NRS384 (VISA) | 1.0 |

| ATCC 700699 (VRSA) | 2.0 |

MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; VISA: Vancomycin-intermediate S. aureus; VRSA: Vancomycin-resistant S. aureus.

Table 2: Time-Kill Assay of ASA-1 against S. aureus ATCC 29213

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (ASA-1 at 4x MIC) |

| 0 | 6.0 | 6.0 |

| 2 | 7.5 | 4.2 |

| 4 | 8.8 | <3.0 |

| 8 | 9.2 | <3.0 |

| 24 | 9.5 | <3.0 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of ASA-1 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum : A suspension of S. aureus is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Drug Dilution : A serial two-fold dilution of ASA-1 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation : Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

-

Reading Results : The MIC is defined as the lowest concentration of ASA-1 that completely inhibits visible growth of the organism.

Time-Kill Kinetic Assay

This assay measures the rate at which ASA-1 kills a bacterial population.

-

Preparation : An overnight culture of S. aureus is diluted in fresh CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.

-

Exposure : ASA-1 is added at a concentration of 4x the MIC. A growth control with no antibiotic is run in parallel.

-

Sampling : Aliquots are removed from both cultures at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Quantification : The aliquots are serially diluted, plated on tryptic soy agar, and incubated at 37°C for 24 hours. The number of colonies is counted to determine the CFU/mL at each time point.

Visualizations

Signaling Pathway Diagram

Caption: Dual mechanism of action of ASA-1 on the S. aureus cell wall and membrane.

Experimental Workflow Diagram

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

- 1. mdpi.com [mdpi.com]

- 2. New Frontier on Antimicrobial Therapy: Long-Acting Lipoglycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. mdpi.com [mdpi.com]

- 6. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotics and Carbohydrate-Containing Drugs Targeting Bacterial Cell Envelopes: An Overview [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. lecturio.com [lecturio.com]

Antistaphylococcal agent 1 solubility and stability data

A Comprehensive Technical Guide to the Solubility and Stability of Antistaphylococcal Agents: A Representative Analysis

Disclaimer: The term "Antistaphylococcal agent 1" does not correspond to a specific, publicly recognized pharmaceutical compound. It is likely a placeholder or internal development code. Therefore, this guide provides a representative analysis based on the well-characterized antistaphylococcal agent, Mupirocin , to illustrate the type of data and experimental considerations relevant to researchers, scientists, and drug development professionals. The methodologies and data presented are based on publicly available information for Mupirocin and serve as a template for evaluating the solubility and stability of novel antistaphylococcal compounds.

Introduction

The development of effective antistaphylococcal agents is a cornerstone of infectious disease research, driven by the persistent threat of Staphylococcus aureus, including methicillin-resistant strains (MRSA). A critical aspect of the preclinical and formulation development of any new chemical entity is the thorough characterization of its physicochemical properties, with solubility and stability being paramount. These parameters directly influence a drug's bioavailability, manufacturability, and shelf-life. This document outlines the core data and methodologies for assessing the solubility and stability of antistaphylococcal agents, using Mupirocin as a case study.

Solubility Data

Aqueous and solvent solubility are fundamental properties that affect a drug's absorption and formulation possibilities. Understanding how solubility changes with pH is crucial for predicting its behavior in different physiological environments.

Table 1: Solubility of Mupirocin in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 0.24 |

| Ethanol | 25 | >100 |

| Isopropyl Alcohol | 25 | >100 |

| Acetone | 25 | >100 |

| Acetonitrile | 25 | >100 |

| Chloroform | 25 | >100 |

| Methanol | 25 | >100 |

Stability Data

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data informs storage conditions and shelf-life.

Table 2: Stability of Mupirocin under Different Conditions

| Condition | Duration | Observations |

| pH Stability | ||

| pH 2 (Acidic) | 24 hours | Significant degradation |

| pH 7 (Neutral) | 24 hours | Stable |

| pH 9 (Alkaline) | 24 hours | Hydrolysis occurs |

| Temperature Stability | ||

| 40°C | 30 days | Stable |

| 60°C | 30 days | Degradation observed |

| Photostability | ||

| Exposed to Light | 30 days | Potential for degradation |

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable solubility and stability data. The following sections describe standard methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Method.

-

Preparation: An excess amount of the antistaphylococcal agent is added to a vial containing a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH levels).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath for a sufficient time (typically 24 to 72 hours) to reach equilibrium.

-

Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved agent in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products.

Caption: Development of a Stability-Indicating HPLC Method.

-

Forced Degradation: The antistaphylococcal agent is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.

-

Method Development: An HPLC method is developed to achieve baseline separation between the peak corresponding to the intact drug and the peaks of all generated degradation products. Key parameters include the choice of column (e.g., C18), mobile phase composition and gradient, flow rate, and detector wavelength.

-

Method Validation: The developed method is validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying the drug and its degradation products.

Mechanism of Action: A Signaling Pathway Example

Mupirocin's antibacterial activity stems from its inhibition of protein synthesis. Specifically, it targets a key enzyme in this pathway.

Caption: Mupirocin's Mechanism of Action via Inhibition of IleRS.

Mupirocin functions by reversibly and competitively binding to bacterial isoleucyl-tRNA synthetase (IleRS). This enzyme is responsible for "charging" transfer RNA with the amino acid isoleucine. By inhibiting IleRS, Mupirocin prevents the incorporation of isoleucine into newly forming polypeptide chains, which ultimately halts bacterial protein synthesis and leads to a bacteriostatic effect.

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the progression of any new antistaphylococcal agent from discovery to clinical application. The data and protocols presented, using Mupirocin as a practical example, provide a foundational framework for these critical studies. Rigorous and well-documented characterization ensures the development of a safe, effective, and stable pharmaceutical product capable of combating staphylococcal infections.

Methodological & Application

Application Note and Protocol: Preparation of Antistaphylococcal Agent 1 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate preparation of stock solutions is a critical first step in ensuring the reproducibility and reliability of experimental results in antimicrobial research. This document provides a detailed protocol for the preparation of a stock solution for a generic "Antistaphylococcal agent 1." Since the specific properties of this agent are not defined, this protocol outlines a general workflow that must be adapted based on the manufacturer's specifications for the actual compound being used. Key factors such as molecular weight, solubility, and stability are crucial for preparing an accurate and stable stock solution.

Before You Begin: Critical Agent-Specific Information

Before proceeding with the protocol, it is imperative to obtain the following information from the Certificate of Analysis (CoA) or product datasheet for your specific antistaphylococcal agent:

-

Molecular Weight (MW): Essential for calculating the mass required for a specific molar concentration.

-

Solubility: Determines the appropriate solvent (e.g., sterile distilled water, DMSO, ethanol) for complete dissolution.[1][2]

-

Stability: Provides information on the agent's sensitivity to light, temperature, and pH, which dictates storage conditions and shelf-life. Some antibiotic solutions are light-sensitive and should be protected from light.[2]

-

Recommended Solvent: The manufacturer will often recommend a solvent that ensures stability and biological activity.

-

Safety Precautions: Review the Material Safety Data Sheet (MSDS) for handling, personal protective equipment (PPE), and disposal requirements.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution. Adjust the calculations based on your desired stock concentration.

3.1. Materials

-

This compound (powder form)

-

Appropriate solvent (e.g., sterile nuclease-free water, DMSO, or ethanol)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes (e.g., 1.5 mL)

-

Analytical balance

-

Vortex mixer

-

Sterile syringe (e.g., 10-20 mL)

-

Sterile syringe filter (0.22 µm pore size); ensure filter compatibility with the chosen solvent.[3]

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Calculations

To prepare a stock solution of a specific molarity, use the following formula:

Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) [4]

Example Calculation for a 10 mM Stock Solution in 10 mL:

-

Desired Concentration: 10 mM = 0.01 mol/L

-

Desired Volume: 10 mL = 0.01 L

-

Molecular Weight (MW): Use the specific MW of your agent. For this example, we will assume a hypothetical MW of 500 g/mol .

Mass (g) = 0.01 mol/L * 0.01 L * 500 g/mol = 0.05 g = 50 mg

Therefore, 50 mg of the agent would be needed to make 10 mL of a 10 mM stock solution.

3.3. Step-by-Step Procedure

-

Weighing the Agent: Carefully weigh the calculated mass of the antistaphylococcal agent powder using an analytical balance.

-

Dissolution: Add the weighed powder to a sterile conical tube. Using a sterile pipette, add the desired volume of the appropriate solvent.[5]

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[5] Visually inspect the solution to ensure there are no remaining particulates.

-

Sterile Filtration:

-

In a sterile environment (e.g., a biosafety cabinet), draw the solution into a sterile syringe.[3]

-

Attach a 0.22 µm sterile syringe filter to the syringe.[3][6]

-

Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.[3][7]

-

Note: Do not filter sterilize solutions made with solvents like ethanol or DMSO that may degrade the filter membrane.[1][7]

-

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the agent, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8][9]

-

Labeling: Clearly label each aliquot with the agent's name, concentration, solvent, and the date of preparation.

-

Storage: Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.[8][9] The stability of some antibiotics is improved at -80°C.[8][9]

Data Presentation

Table 1: Example Calculations for Stock Solutions This table provides example calculations for different stock concentrations, assuming a hypothetical Molecular Weight of 500 g/mol .

| Desired Stock Concentration | Desired Volume | Calculation (Mass = C x V x MW) | Mass Required |

| 10 mM | 10 mL | 0.01 M * 0.01 L * 500 g/mol | 50 mg |

| 25 mM | 10 mL | 0.025 M * 0.01 L * 500 g/mol | 125 mg |

| 50 mM | 5 mL | 0.05 M * 0.005 L * 500 g/mol | 125 mg |

| 100 mM | 5 mL | 0.1 M * 0.005 L * 500 g/mol | 250 mg |

Table 2: Common Solvents and Storage Temperatures

| Solvent | Typical Storage Temperature | Notes |

| Sterile Water | -20°C or -80°C | Most common solvent for water-soluble agents. |

| DMSO | -20°C | Can be toxic to some cells at higher concentrations. |

| Ethanol | -20°C | Used for agents soluble in alcohol.[1] |

Visualization

Diagram 1: Experimental Workflow for Stock Solution Preparation This diagram illustrates the sequential steps for preparing a sterile stock solution of an antistaphylococcal agent.

Workflow for preparing the stock solution.

References

- 1. Stock Solution [mmbio.byu.edu]

- 2. static.igem.org [static.igem.org]

- 3. publish.obsidian.md [publish.obsidian.md]

- 4. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 5. Antibiotic Stocks [protocols.io]

- 6. m.youtube.com [m.youtube.com]

- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Tannic Acid as an Anti-Biofilm Agent Against Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen, largely due to its capacity to form biofilms on both biological and inert surfaces, such as medical implants.[1][2] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant protection against antibiotics and host immune responses, leading to persistent and difficult-to-treat infections.[1][3] Tannic acid (TA), a naturally occurring plant polyphenol, has demonstrated significant antimicrobial and anti-biofilm activity against S. aureus, including Methicillin-resistant S. aureus (MRSA) strains.[4][5][6] It inhibits biofilm formation at sub-inhibitory concentrations, making it a promising candidate for novel therapeutic strategies.[5][6][7]

Mechanism of Action

Tannic acid appears to exert its anti-biofilm effects through multiple mechanisms:

-

Inhibition of Initial Attachment: TA has been shown to inhibit the initial attachment of S. aureus to surfaces, a critical first step in biofilm development. This action is linked to its interaction with the putative transglycosylase IsaA, a protein involved in cell wall turnover and separation.[1][2] The anti-biofilm activity of TA is diminished in S. aureus mutants lacking the isaA gene.[1][2]

-

Cell Wall Integrity Disruption: Evidence suggests that TA may target peptidoglycan, a major component of the bacterial cell wall.[4][7] By compromising cell wall integrity, TA can hinder bacterial growth and colonization.

-

Metabolic Interference: Proteomic analyses have revealed that TA significantly alters metabolic pathways in MRSA, including pyrimidine and purine metabolism, arginine biosynthesis, and the citric acid cycle.[6] These disruptions likely contribute to the overall inhibition of biofilm formation.

-

Quorum Sensing (QS) Interference: While not fully elucidated for TA specifically, many polyphenolic compounds interfere with bacterial communication systems like the Accessory Gene Regulator (agr) quorum-sensing system. The agr system is a key regulator of S. aureus virulence and biofilm development.[3][8] In its active state (at high cell density), the agr system generally promotes biofilm dispersal by upregulating proteases and downregulating cell surface adhesins.[9][10] By potentially modulating this pathway, TA could interfere with the maturation and structural integrity of the biofilm.

Figure 1. Simplified S. aureus Agr quorum-sensing pathway regulating biofilm dynamics.

Quantitative Data Summary

The efficacy of Tannic Acid (TA) against S. aureus has been quantified using several standard metrics. The following tables summarize key findings from the literature.

Table 1: Minimum Inhibitory and Anti-Biofilm Concentrations of Tannic Acid

| Parameter | Strain | Concentration | Effect | Reference |

| MIC | MRSA (USA300) | 0.625 mg/mL | Minimum Inhibitory Concentration | [6] |

| Sub-MIC | MRSA (USA300) | 0.3125 mg/mL (1/2 MIC) | Significant inhibition of biofilm formation | [6] |

| Sub-MIC | S. aureus | 20 µM | Dramatic reduction in biofilm formation in a flow cell | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Effect of Tannic Acid on Biofilm Formation

| Strain | TA Concentration | Assay | Result | Reference |

| S. aureus | Micromolar concentrations | Microtiter Plate Assay | Dose-dependent inhibition of biofilm formation | [2] |

| MRSA (USA300) | 1/2, 1/4, 1/8 MIC | Crystal Violet Staining | Significant inhibition of biofilm formation | [6] |

| MRSA (USA300) | 1/2 MIC | Confocal Microscopy | Prevention of complete 3D biofilm structure | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of anti-biofilm agents. Below are standard protocols for key experiments.

Protocol 1: Quantification of Biofilm Mass (Crystal Violet Assay)

This protocol is a widely used method to quantify the total biomass of a biofilm adhered to a surface.

Figure 2. Experimental workflow for the Crystal Violet (CV) biofilm assay.

Methodology:

-

Preparation: Grow S. aureus overnight in Tryptic Soy Broth (TSB). Normalize the culture to a specific optical density (e.g., OD600 of 1.0).[11]

-

Inoculation: Dilute the normalized culture 1:100 in fresh TSB, often supplemented with glucose to promote biofilm formation. Add 200 µL of this suspension to the wells of a 96-well flat-bottomed microtiter plate containing serial dilutions of tannic acid.[11][12] Include wells with no TA as a positive control and uninoculated media as a blank.

-

Incubation: Incubate the plate statically for 24 hours at 37°C.[11][13]

-

Washing: Carefully aspirate the medium and planktonic cells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.[11]

-

Fixation: Fix the remaining biofilm by air-drying or by heating at 60°C for 30-60 minutes.[13]

-

Staining: Add 150-200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][13][14]

-

Final Wash: Discard the staining solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 33% acetic acid or absolute ethanol to each well to solubilize the dye bound to the biofilm.[11][13]

-

Quantification: Transfer the solubilized dye to a new plate if necessary and measure the absorbance at a wavelength of 590-595 nm using a microplate reader.[11][15]

Protocol 2: Determination of Biofilm Viability (CFU Counting)

This "gold standard" protocol determines the number of viable bacterial cells within a biofilm after treatment.[16][17]

References

- 1. Tannic acid inhibits Staphylococcus aureus surface colonization in an IsaA-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Antimicrobial and anti-biofilm activity of tannic acid against Staphylococcus aureus | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Proteomic study of the inhibitory effects of tannic acid on MRSA biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial and anti-biofilm activity of tannic acid against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Staphylococcus quorum sensing in biofilm formation and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Staphylococcus aureus biofilms: Properties, regulation and roles in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biofilm Formation Assay (Crystal Violet-Based Method) [bio-protocol.org]

- 12. ableweb.org [ableweb.org]

- 13. Crystal violet assay [bio-protocol.org]

- 14. Crystal violet staining protocol | Abcam [abcam.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. A Method for Quantitative Determination of Biofilm Viability [mdpi.com]

- 17. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synergistic Effect of Beta-Lactam Antibiotics with Vancomycin against Antistaphylococcal agent 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA and VRSA) poses a significant challenge to the treatment of methicillin-resistant S. aureus (MRSA) infections. Vancomycin has long been the primary therapeutic agent for serious MRSA infections; however, its efficacy is waning.[1][2] A promising strategy to combat this growing resistance is the combination of vancomycin with a beta-lactam antibiotic. Numerous in vitro and in vivo studies have demonstrated a synergistic effect between these two classes of antibiotics against MRSA.[2][3][4][5]

This document provides detailed application notes and protocols for investigating the synergistic activity of a beta-lactam agent (referred to as Antistaphylococcal agent 1, with oxacillin used as a specific example in protocols) in combination with vancomycin against S. aureus. The provided methodologies for in vitro synergy testing and in vivo efficacy models are intended to guide researchers in the evaluation of this promising therapeutic strategy.

Mechanism of Synergy: The "Seesaw Effect"

The synergistic interaction between vancomycin and beta-lactams against MRSA is often described by the "seesaw effect".[2] In MRSA, the presence of the mecA gene leads to the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for beta-lactam antibiotics, conferring resistance. However, exposure to a beta-lactam antibiotic, even at sub-inhibitory concentrations, can alter the cell wall structure of MRSA. This alteration is believed to facilitate the binding of vancomycin to its target, the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby enhancing its antibacterial activity.[6] Conversely, increased vancomycin resistance has been shown to correlate with increased susceptibility to beta-lactams.[7]

Data Presentation

The synergistic effect of vancomycin and beta-lactam antibiotics can be quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of each drug when used in combination compared to their individual MICs.

Table 1: In Vitro Synergy of Vancomycin and Oxacillin against MRSA

| Strain | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) | Vancomycin MIC in Combination (µg/mL) | Oxacillin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |

| MRSA (n=6) | 1-2 | 4-128 | 0.06-0.5 | - | ≤ 0.5 | Synergy | [8] |

| hVISA (n=15) | 1-2 | 4-128 | 0.06-0.5 | - | ≤ 0.5 | Synergy | [8] |

| MRSA (n=59) | ≥0.5 | - | - | - | - | Synergy in 51-60% of isolates | [9] |

| MRSA | 1 | 24 | - | - | - | Enhanced killing in time-kill assay | [10] |

Table 2: In Vivo Efficacy of Vancomycin and Beta-Lactam Combinations

| Animal Model | MRSA Strain | Treatment | Outcome | Reference |

| Rabbit Endocarditis | GISA (3 isolates) | Vancomycin + Nafcillin | Mean reduction of 4.15-4.52 log10 CFU/g in aortic valvular vegetations compared to controls.[7] | [7] |

| Rabbit Endocarditis | VRS1 | Vancomycin + Nafcillin | Cleared bloodstream infections within 24h; sterilized 92% of spleens and 62% of kidneys after 3 days.[6] | [6] |

| Murine Thigh Infection | ATCC 43300 & #161402 | Vancomycin + Oxacillin | Significant decrease in bacterial growth compared to monotherapy and control groups.[3] | [3] |

Experimental Protocols

In Vitro Synergy Testing

1. Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two antimicrobial agents.

Protocol:

-

Materials:

-

96-well microtiter plates

-

Vancomycin and Oxacillin analytical grade powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

S. aureus isolate(s) to be tested

-

Sterile pipette tips and multichannel pipettor

-

Incubator (37°C)

-

Spectrophotometer or McFarland standards

-

-

Procedure:

-

Prepare stock solutions of vancomycin and oxacillin in a suitable solvent and dilute further in CAMHB to the desired starting concentrations.

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

In the first row, add 50 µL of the highest concentration of oxacillin to the first well and perform serial twofold dilutions across the row.

-

In the first column, add 50 µL of the highest concentration of vancomycin to the first well and perform serial twofold dilutions down the column.

-

Fill the remaining wells with the corresponding concentrations of both antibiotics to create a checkerboard of combinations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with 100 µL of the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

The FIC index is calculated as follows: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).

-

Synergy is typically defined as an FIC index of ≤ 0.5.[7]

-

2. Time-Kill Assay

This assay assesses the bactericidal activity of antimicrobial agents over time.

Protocol:

-

Materials:

-

Sterile culture tubes

-

Vancomycin and Oxacillin

-

CAMHB

-

S. aureus isolate(s)

-

Shaking incubator (37°C)

-

Agar plates (e.g., Tryptic Soy Agar)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

-

Procedure:

-

Prepare an overnight culture of the test organism in CAMHB.

-

Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh CAMHB.

-

Prepare test tubes with CAMHB containing the antibiotics at desired concentrations (e.g., sub-inhibitory concentrations determined from MIC testing). Include a growth control tube without any antibiotic.

-

At time 0, and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[2][7] Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[2]

-

In Vivo Efficacy Model

Rabbit Endocarditis Model

This model is used to evaluate the efficacy of antimicrobial agents in a deep-seated infection.

Protocol:

-

Animal Model:

-

New Zealand White rabbits.

-

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Procedure:

-

Anesthetize the rabbits.

-

Insert a catheter through the right carotid artery into the left ventricle to induce sterile vegetations on the aortic valve.

-

After 24 hours, remove the catheter and intravenously inoculate the rabbits with a standardized suspension of the MRSA strain (e.g., 10^6 CFU).

-

Twenty-four hours after inoculation, obtain blood cultures to confirm bacteremia.

-

Randomly assign infected rabbits to treatment groups:

-

Control (no treatment)

-

Vancomycin monotherapy

-

Beta-lactam (e.g., nafcillin) monotherapy

-

Vancomycin and beta-lactam combination therapy

-

-

Administer antibiotics at clinically relevant doses and schedules. For example, vancomycin at 30 mg/kg intravenously every 12 hours and nafcillin at 200 mg/kg intramuscularly every 8 hours.[7]

-

After a defined treatment period (e.g., 3 days), euthanize the rabbits.

-

Aseptically remove the heart, kidneys, and spleen.

-

Excise the aortic valve vegetations, weigh them, and homogenize them.

-

Perform quantitative cultures of the homogenized vegetations and other tissues to determine the bacterial load (CFU/g of tissue).

-

Compare the bacterial loads between the treatment groups to assess the efficacy of the combination therapy.

-

Conclusion

The synergistic combination of vancomycin and a beta-lactam antibiotic represents a viable strategy to enhance the treatment of serious MRSA infections. The protocols outlined in this document provide a framework for the systematic evaluation of this synergy in both in vitro and in vivo settings. The data generated from these studies can provide crucial insights for researchers, scientists, and drug development professionals in the quest for more effective therapies against resistant S. aureus. Further clinical investigations are warranted to translate these promising preclinical findings into improved patient outcomes.[2][5]

References

- 1. journals.asm.org [journals.asm.org]

- 2. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus [frontiersin.org]

- 4. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Successful Therapy of Experimental Endocarditis Caused by Vancomycin-Resistant Staphylococcus aureus with a Combination of Vancomycin and β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combinations of Vancomycin and β-Lactams Are Synergistic against Staphylococci with Reduced Susceptibilities to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence from an In Vitro Study: Is Oxacillin Plus Vancomycin a Better Choice for Heteroresistant Vancomycin-Intermediate Staphylococcus aureus? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Antistaphylococcal Agent 1 (Mupirocin) in Topical Formulations

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antistaphylococcal agent 1, identified for the purpose of these notes as Mupirocin, is a potent topical antibiotic derived from Pseudomonas fluorescens.[1][2] It is widely used for treating primary and secondary superficial skin infections, such as impetigo, folliculitis, and boils, caused by susceptible strains of Staphylococcus aureus and Streptococcus pyogenes.[3][4] Mupirocin is particularly valuable for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique mechanism of action, which involves the inhibition of bacterial protein synthesis, results in a low likelihood of cross-resistance with other classes of antibiotics.[2][5][6] These notes provide a comprehensive overview of Mupirocin's properties, along with detailed protocols for its formulation and evaluation in topical applications.

2. Physicochemical and Pharmacokinetic Properties

A summary of key properties for Mupirocin is presented below. Systemic absorption of topical Mupirocin is minimal through intact skin; however, absorption can be enhanced across damaged skin.[6] Any absorbed Mupirocin is rapidly metabolized in the liver to an inactive metabolite, monic acid, which is then excreted by the kidneys.[6]

| Property | Value | Reference |

| Chemical Name | 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3- [(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl] oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | [2] |

| Molecular Formula | C26H44O9 | [2] |

| Molecular Weight | 500.6 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [7] |

| Protein Binding | >95% | [6][7][8] |

| Metabolism | Rapidly hydrolyzed to inactive monic acid | [6] |

| Excretion | Primarily renal (as monic acid) | [6] |

3. Mechanism of Action

Mupirocin exerts its antibacterial effect by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase (IleRS).[3][6][9] This inhibition prevents the incorporation of isoleucine into bacterial proteins, thereby halting protein and RNA synthesis and leading to bacterial cell death.[1][3] This mechanism is distinct from other antibiotic classes, minimizing the potential for cross-resistance.[2][6]

4. Formulation Development

Mupirocin is typically formulated as a 2% ointment or cream for topical application.[4][8][9] Ointments are often prepared in a water-miscible base of polyethylene glycols, while creams are oil-in-water emulsions.[8][9][10]

4.1. Example Formulation: 2% Mupirocin Cream

The following table provides an example composition for a 2% Mupirocin oil-in-water (o/w) cream.

| Ingredient | Function | Concentration (% w/w) |

| Aqueous Phase | ||

| Purified Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 5.0 |

| Xanthan Gum | Thickener/Stabilizer | 0.5 |

| Benzyl Alcohol | Preservative | 1.0 |

| Oil Phase | ||

| Mupirocin | Active Ingredient | 2.0 |

| Cetyl Alcohol | Emulsifier, Thickener | 8.0 |

| Stearyl Alcohol | Emulsifier, Thickener | 5.0 |

| Mineral Oil | Emollient | 10.0 |

| Polysorbate 80 | Emulsifier | 3.0 |

4.2. Protocol: Preparation of a Topical Cream Formulation

This protocol outlines the general steps for preparing an oil-in-water (o/w) cream formulation.[10][11]

-

Preparation of the Aqueous Phase:

-

In a suitable vessel, disperse the xanthan gum in glycerin to form a slurry.

-

Add purified water and heat to 70-75°C while mixing until all components are fully hydrated and dissolved.

-

Add the preservative (benzyl alcohol) and maintain the temperature.

-

-

Preparation of the Oil Phase:

-

In a separate vessel, combine the oil-soluble ingredients: cetyl alcohol, stearyl alcohol, mineral oil, and polysorbate 80.

-

Heat the mixture to 70-75°C with continuous stirring until all components have melted and the phase is uniform.

-

Disperse the active ingredient (Mupirocin) into the molten oil phase and mix until uniform.

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear mixing (homogenization) to form the emulsion.

-

Continue homogenization for 10-15 minutes to ensure a fine droplet size and uniform distribution.

-

-

Cooling and Finalization:

-

Begin to cool the emulsion while stirring gently with a paddle or anchor-type mixer.

-

Continue mixing until the cream reaches room temperature (20-25°C) and has a smooth, uniform consistency.

-

Package the final product into appropriate containers (e.g., aluminum or laminate tubes).

-

5. Efficacy Evaluation

5.1. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The broth microdilution method is a standard technique for determining the MIC of Mupirocin against Staphylococcus aureus.[12][13][14][15]

-

Preparation of Mupirocin Stock Solution:

-

Prepare a stock solution of Mupirocin at a concentration of 1280 µg/mL in an appropriate solvent (e.g., DMSO), then dilute further in Mueller-Hinton Broth (MHB).[13]

-

-

Preparation of Microdilution Plate:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the Mupirocin working solution (e.g., 256 µg/mL) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.[14] This will create a range of Mupirocin concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension of S. aureus (e.g., ATCC 29213) in sterile saline or MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[12]

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.

-

Include a positive growth control well (broth + inoculum, no drug).

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[12]

-

-

Interpretation:

-

The MIC is the lowest concentration of Mupirocin that completely inhibits visible bacterial growth.

-

5.2. Antimicrobial Activity Data

Mupirocin demonstrates potent activity against staphylococci, including MRSA strains.

| Organism | MIC Range (µg/mL) | Notes | Reference |

| Staphylococcus aureus (susceptible) | ≤ 4 | Mupirocin-susceptible strains. | [16][17] |

| S. aureus (low-level resistance) | 8 - 256 | Associated with point mutations in the native IleRS gene. | [16][18][19] |

| S. aureus (high-level resistance) | ≥ 512 | Mediated by the plasmid-borne mupA gene. | [16][18][19] |

| S. aureus (ATCC 29213) | ~0.25 | Quality control reference strain. | [20] |

6. Safety and Pharmacokinetics

6.1. Protocol: In Vitro Cytotoxicity Assay (MTT Assay on Human Keratinocytes)

Evaluating the potential toxicity of a topical agent on skin cells is a critical safety assessment.

-

Cell Culture:

-

Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Seed the keratinocytes into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of Mupirocin in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of Mupirocin. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against drug concentration.

-

6.2. Cytotoxicity Data

Studies have shown that Mupirocin has low toxicity towards human skin cells.

| Cell Line | Assay Duration | IC50 Value (µg/mL) | Notes | Reference |

| Human Keratinocytes (HaCaT) | 72 hours | > 400 | Low to no toxicity observed. | [21] |

| Human Keratinocytes & Fibroblasts | N/A | Non-toxic at 48 µg/mL | No cytotoxicity detected at the tested concentration. | [22][23][24] |

| Human Keratinocytes & Fibroblasts | N/A | Non-toxic at 160 µg/mL | Mupirocin was found to be completely non-toxic. | [25] |

6.3. Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)

Franz diffusion cells are used to assess the permeation and penetration of topical formulations through a skin membrane.[26][27][28]

-

Membrane Preparation:

-

Franz Cell Assembly:

-

Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[26]

-

Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, PBS), ensuring no air bubbles are trapped beneath the skin.[26][27]

-

Maintain the system at 32°C to simulate physiological skin temperature.[26]

-

-

Dosing and Sampling:

-

Apply a precise amount of the Mupirocin formulation (e.g., 10-15 mg/cm²) to the skin surface in the donor chamber.[30]

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor solution for analysis.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[26]

-

-

Sample Analysis:

-

Analyze the concentration of Mupirocin in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[31]

-

-

Data Analysis:

-

Plot the cumulative amount of Mupirocin permeated per unit area against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the curve.

-

6.4. Skin Permeation Data

Studies on Mupirocin formulations often show drug retention within the skin layers with minimal permeation into the receptor fluid, which is desirable for a topically acting agent.[29][32]

| Formulation Base | Membrane | Permeation into Receptor Fluid | Key Finding | Reference |

| Ointment | Pig Skin | Not detected (LOD 10 ng/mL) | Drug was retained in the stratum corneum and underlying tissue. | [29] |

| Ointment (Bactroban®) | Pig Ear Skin | Low | Permeation was significantly enhanced by the addition of micronized alaptide. | [32] |

This compound (Mupirocin) is a highly effective and safe topical antibiotic for the treatment of common bacterial skin infections. Its unique mechanism of action and proven efficacy against S. aureus, including MRSA, make it a first-line therapeutic choice.[1][5] The provided protocols for formulation, efficacy testing, and safety/pharmacokinetic evaluation offer a robust framework for researchers and drug development professionals working with this important antibacterial agent. Careful consideration of formulation excipients and manufacturing processes is crucial for developing stable, effective, and safe topical products.

References

- 1. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mupirocin | C26H44O9 | CID 446596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mupirocin - Wikipedia [en.wikipedia.org]

- 4. dermnetnz.org [dermnetnz.org]

- 5. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. MUPIROCIN OINTMENT USP, 2% [dailymed.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. Topical cream formulation - Wikipedia [en.wikipedia.org]

- 11. Production of Pharmaceutical Creams and Ointments - US [silverson.com]

- 12. goldbio.com [goldbio.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Screening for Mupirocin Resistance in Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Clinical relevance of mupirocin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Mupirocin Promotes Wound Healing by Stimulating Growth Factor Production and Proliferation of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. episkin.com [episkin.com]

- 24. academic.oup.com [academic.oup.com]

- 25. webcentral.uc.edu [webcentral.uc.edu]

- 26. alterlab.co.id [alterlab.co.id]

- 27. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems [sigmaaldrich.com]

- 28. aurigaresearch.com [aurigaresearch.com]

- 29. scielo.br [scielo.br]

- 30. scielo.br [scielo.br]

- 31. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 32. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of N,N-disubstituted 2-Aminobenzothiazole Derivatives as Antistaphylococcal Agents

Topic: High-Throughput Screening Assay for Antistaphylococcal N,N-disubstituted 2-Aminobenzothiazole Derivatives

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of antibiotic-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), presents a significant threat to global public health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. One such promising class of compounds is the N,N-disubstituted 2-aminobenzothiazoles. An initial screening of a diverse compound library identified a lead N,N-disubstituted 2-aminobenzothiazole, compound 1 , as a potent inhibitor of S. aureus.[1] This discovery has prompted further investigation into the structure-activity relationships (SAR) of this scaffold to optimize its antibacterial potency.

These application notes provide a comprehensive overview of the high-throughput screening (HTS) workflow and detailed protocols for the identification and characterization of N,N-disubstituted 2-aminobenzothiazole derivatives as antistaphylococcal agents.

Data Presentation

The following table summarizes the antibacterial activity of the lead compound and its synthesized analogs against Staphylococcus aureus (ATCC 25923) and a selection of other bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for determining the potency of an antimicrobial agent.

| Compound | Modification | MIC (µM) vs. S. aureus (ATCC 25923) | MIC (µM) vs. E. coli (BW25113) | MIC (µM) vs. A. baumannii (ATCC 17978) | MIC (µM) vs. P. aeruginosa (PAO1) |

| 1 | Lead Compound | 2.9 | >100 | >100 | >100 |

| 2 | Removal of N-propyl imidazole | >100 | >100 | >100 | >100 |

| 3 | Replacement of imidazole with piperidine | 50 | >100 | >100 | >100 |

| 4 | Removal of chlorine atom | 5.8-8.7 | >100 | >100 | >100 |

| 5 | Chlorine at 5-position | 2.9 | >100 | >100 | >100 |

| 6 | Removal of chloro and methyl groups | >100 | >100 | >100 | >100 |

| 7 | Replacement of substituents with fluorine | 17.5 | >100 | >100 | >100 |

Data compiled from the publication "Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus".[1]

Experimental Protocols

The screening and evaluation of N,N-disubstituted 2-aminobenzothiazole derivatives involve a primary high-throughput screen to identify initial hits, followed by a secondary screen to determine the Minimum Inhibitory Concentration (MIC) and confirm activity.

Primary High-Throughput Screening (HTS) Protocol (General)

This protocol describes a generalized approach for the initial high-throughput screening of a large compound library against S. aureus.

1. Materials and Reagents:

-

Staphylococcus aureus (e.g., ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Compound library dissolved in Dimethyl Sulfoxide (DMSO)

-

Sterile 384-well microtiter plates

-

Resazurin sodium salt solution (viability indicator)

-

Plate reader capable of measuring absorbance and fluorescence

2. Assay Procedure:

-

Bacterial Culture Preparation: Inoculate S. aureus in CAMHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plates.

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of the 384-well plates to achieve a final concentration of 10-25 µM. Include positive control (e.g., vancomycin) and negative control (DMSO vehicle) wells.

-

Bacterial Inoculation: Add the prepared bacterial suspension to all wells of the assay plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Growth Inhibition Measurement:

-

Measure the optical density at 600 nm (OD600) to determine bacterial growth.

-

Alternatively, add resazurin solution to each well and incubate for a further 1-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to assess cell viability.

-

-

Hit Identification: Compounds that exhibit a significant reduction in bacterial growth or viability compared to the negative control are identified as primary hits.

Secondary Screening: Broth Microdilution MIC Assay Protocol

This protocol is adapted from the methodology used to characterize the N,N-disubstituted 2-aminobenzothiazole derivatives.[1]

1. Materials and Reagents:

-

Staphylococcus aureus (ATCC 25923) and other relevant bacterial strains.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB). For MRSA strains, supplement CAMHB with 2% NaCl.

-

Hit compounds and their derivatives dissolved in DMSO.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

2. Assay Procedure:

-

Preparation of Compound Dilutions:

-

Create a stock solution of each test compound in DMSO.

-

Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates to achieve a range of desired concentrations (e.g., from 100 µM down to 0.05 µM).

-

-

Bacterial Inoculum Preparation:

-

Prepare an overnight culture of the test bacterium in CAMHB.

-

Dilute the culture to a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the bacterial suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.

-

-

Inoculation and Incubation:

-

Add the final bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

-

Include a growth control (bacteria in CAMHB with DMSO) and a sterility control (CAMHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Visual inspection can be used, or the optical density at 600 nm can be measured using a plate reader.

-

Mandatory Visualizations

High-Throughput Screening Workflow

Caption: Workflow for high-throughput screening and hit validation.

Hypothesized Mechanism of Selective Activity

The N,N-disubstituted 2-aminobenzothiazole derivatives demonstrated potent activity against Gram-positive S. aureus but were largely inactive against Gram-negative bacteria. This selective activity is hypothesized to be due to the presence of efflux pumps in Gram-negative bacteria that actively remove the compounds from the cell, preventing them from reaching their intracellular target.

Caption: Efflux pump mediated resistance in Gram-negative bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antistaphylococcal Agent 1 for In Vitro Assays

Welcome to the technical support center for Antistaphylococcal Agent 1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful optimization of this compound concentration in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound for our in vitro assay?

A1: The crucial first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against your specific Staphylococcus aureus strain(s). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight broth dilution susceptibility test.[1][2][3] This value serves as the foundational piece of data from which further experimental concentrations are derived.

Q2: How do I determine the Minimum Inhibitory Concentration (MIC)?

A2: The broth microdilution method is a standard and widely accepted technique for MIC determination.[2][4][5] It involves preparing a two-fold serial dilution of this compound in a 96-well microtiter plate and then inoculating each well with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.

Q3: Should I also determine the Minimum Bactericidal Concentration (MBC)?

A3: Yes, determining the Minimum Bactericidal Concentration (MBC) is highly recommended, especially if you are interested in the bactericidal (killing) activity of this compound. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[6] This is determined by sub-culturing the contents of the clear wells from the MIC assay onto agar plates.

Q4: What is the significance of the MBC/MIC ratio?

A4: The MBC/MIC ratio provides insight into the bactericidal or bacteriostatic nature of an antimicrobial agent. A ratio of ≤ 4 is generally indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity. This information is critical for understanding the potential therapeutic effect of this compound.

Troubleshooting Guide

Issue 1: High variability in MIC results between experiments.

-

Possible Cause 1: Inconsistent Inoculum Preparation. The density of the starting bacterial culture is a critical parameter. Variations in the inoculum size can significantly impact the MIC value. An "inoculum effect" has been described where the antibacterial activity is reduced against a large bacterial population.[7]

-

Possible Cause 2: Improper Preparation of this compound Dilutions. Inaccurate serial dilutions will directly lead to erroneous MIC values.

-

Solution: Use calibrated pipettes and ensure thorough mixing of the stock solution and each dilution. Prepare fresh dilutions for each experiment to avoid degradation of the agent.

-

-

Possible Cause 3: Variability in Incubation Time and Temperature.

-

Solution: Strictly adhere to a standardized incubation period (typically 18-24 hours) and temperature (35 ± 1 °C) for all experiments.[3]

-

Issue 2: this compound appears less effective against biofilm-forming strains.

-

Possible Cause: Reduced Penetration and Altered Bacterial Physiology within Biofilms. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can limit the penetration of antimicrobial agents. Furthermore, the physiological state of bacteria within a biofilm (e.g., slower growth rate) can render them less susceptible to antibiotics.[8]

-

Solution: Standard MIC assays using planktonic (free-floating) bacteria are not representative of biofilm susceptibility.[8] You will need to perform specific biofilm susceptibility assays. This can involve growing biofilms on 96-well plates and then exposing them to a range of this compound concentrations. The viability of the biofilm can be assessed using methods like crystal violet staining for biomass or ATP-bioluminescence for metabolic activity.[8] It is common to observe that significantly higher concentrations (e.g., 100 mg/L or 500 mg/L) are required to achieve a killing effect in biofilms compared to the MIC for planktonic cells.[8]

-

Issue 3: Discrepancy between in vitro results and expected in vivo efficacy.

-

Possible Cause: Limitations of in vitro testing environments. In vitro assays cannot fully replicate the complex environment of a host.[9] Factors such as protein binding, drug metabolism, and the host immune response are not accounted for in standard in vitro tests.[9][10]

-